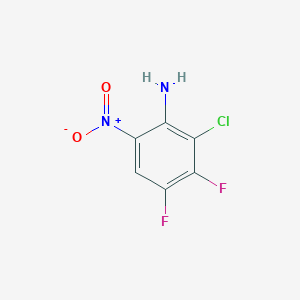

2-Chloro-3,4-difluoro-6-nitroaniline

Número de catálogo B3213549

Peso molecular: 208.55 g/mol

Clave InChI: WHQYKINILGECHL-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05620979

Procedure details

2-Chloro-3,4-difluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 4,5-difluoro-2-nitroaniline (500 mg, 2.87 mmol) in DMF (16 mL) under N2 was added N-chlorosuccinimide (401 mg, 3.00 mmol) in DMF. The reaction was allowed to stir 48 h. The solution was then poured into 75 mL H2O. the cloudy orange suspension which formed was then extracted with 4×25 mL of methylene chloride. The combined organic extracts were washed with 5×20 mL of H2O and 25 mL sat'd NaCl solution. The organic phase was dried (MgSO4) and the drying agent removed by vacuum filtration. The solvent was rotary evaporated to yield a yellow orange oil which crystallized on standing. 1H NMR showed this solid to be mixture of chlorinated product and starting material. The mixture was separated by flash chromatography (silica gel, 3:1 hexanes:ethyl acetate) to yield 162 mg of a yellow crystalline solid (27%). 1H NMR (CDCl3) δ 6.60 (br s, 2H, NH2), 8.00 (m, 1H, H-5). There was 17% starting material contamination by NMR.

Yield

27%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Cl:13]N1C(=O)CCC1=O.O>CN(C=O)C>[Cl:13][C:7]1[C:8]([F:9])=[C:2]([F:1])[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]=1[NH2:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(=C(N)C=C1F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

401 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir 48 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cloudy orange suspension which formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was then extracted with 4×25 mL of methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed with 5×20 mL of H2O and 25 mL

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the drying agent removed by vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was rotary evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow orange oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixture of chlorinated product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was separated by flash chromatography (silica gel, 3:1 hexanes:ethyl acetate)

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(N)C(=CC(=C1F)F)[N+](=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 162 mg | |

| YIELD: PERCENTYIELD | 27% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |